molecular formula C14H31N3 B5172858 N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine

N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine

Cat. No.: B5172858
M. Wt: 241.42 g/mol
InChI Key: ZVSKCAFIZRYDMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine, also known as EPP, is a chemical compound that belongs to the class of piperidine derivatives. EPP has been extensively studied for its potential use as a therapeutic agent due to its unique pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine is not fully understood. However, it is believed to act as a selective antagonist of the NMDA receptor, which plays a key role in the regulation of synaptic plasticity and memory formation. This compound has also been shown to modulate the activity of the dopamine and serotonin systems, which are involved in the regulation of mood and behavior.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been shown to decrease levels of pro-inflammatory cytokines, which are involved in the immune response. Additionally, this compound has been shown to increase levels of antioxidant enzymes, which protect against oxidative stress.

Advantages and Limitations for Lab Experiments

N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine has several advantages for lab experiments. It has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, this compound has a relatively short half-life, which can limit its duration of action.

Future Directions

There are several future directions for research on N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine. One area of research is the development of more potent and selective NMDA receptor antagonists based on the structure of this compound. Another area of research is the investigation of the potential use of this compound in treating other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various neurotransmitter systems.

Synthesis Methods

N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine can be synthesized using a multi-step process that involves the reaction of 1-propyl-4-piperidone with ethylamine and formaldehyde. The resulting product is then reacted with dimethylamine and ethylenediamine to produce this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-ethyl-N',N'-dimethyl-N-(1-propyl-4-piperidinyl)-1,2-ethanediamine has been studied for its potential use as a therapeutic agent for various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. This compound has also been studied for its potential use in treating drug addiction and withdrawal symptoms.

Properties

IUPAC Name

N'-ethyl-N,N-dimethyl-N'-(1-propylpiperidin-4-yl)ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H31N3/c1-5-9-16-10-7-14(8-11-16)17(6-2)13-12-15(3)4/h14H,5-13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVSKCAFIZRYDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N(CC)CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H31N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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